1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHQTDZUJNAZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590404 | |
| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-99-0 | |
| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step-by-Step Procedure
-
- React phenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., azeotropic distillation with toluene).
- This forms the cyclic ester 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .
-
- Prepare a methyl urea intermediate by reacting methylamine with phosgene or a phosgene substitute (e.g., triphosgene).
- Alternatively, commercially available methyl isocyanate can be used.
-
- Mix the boronic ester and methyl urea (or methyl isocyanate) in an organic solvent such as tetrahydrofuran (THF).
- Add a base like triethylamine to neutralize any acidic byproducts.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (40–60°C) for several hours until completion.
-
- The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
- Further purification can be achieved using column chromatography if necessary.
Reaction Conditions and Optimization
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), toluene | Ensures solubility of reactants and stability of intermediates |
| Temperature | 40–60°C | Avoids decomposition while ensuring sufficient reaction rate |
| Catalyst/Base | Triethylamine or palladium catalyst | Enhances coupling efficiency |
| Reaction Time | 6–12 hours | Dependent on reactant concentration and temperature |
| Purification Method | Recrystallization or chromatography | Removes impurities and unreacted starting materials |
Experimental Notes
- Handling Boronic Esters : Boronic esters are sensitive to moisture; thus, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Safety Precautions : Methyl isocyanate and phosgene derivatives are toxic and require careful handling in a fume hood.
- Yield Optimization : Using excess methyl urea or boronic ester can drive the reaction toward completion but may require additional purification steps.
Data Summary Table
| Step | Reactants | Conditions | Product Yield (%) |
|---|---|---|---|
| Boronic Ester Formation | Phenylboronic acid + Pinacol | Reflux in toluene | >90 |
| Urea Formation | Methylamine + Phosgene/Triphosgene | Room temperature | >80 |
| Coupling Reaction | Boronic ester + Methyl urea/isocyanate | THF, 40–60°C | ~70–85 |
Alternative Methods
Direct Coupling Using Preformed Ureas
Instead of synthesizing methyl urea in situ, preformed ureas such as N-methylurea can be directly reacted with the boronic ester under similar conditions.
Microwave-Assisted Synthesis
Microwave irradiation has been explored for accelerating coupling reactions between boronic esters and ureas by providing uniform heating and reducing reaction times significantly.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit promising anticancer properties. The incorporation of the boron-containing moiety enhances the compound's ability to interact with biological targets associated with tumor growth. Studies have demonstrated that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Drug Delivery Systems
The unique structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. Research has shown that when used in conjunction with nanoparticles or liposomes, it can significantly improve the efficacy of drug formulations .
Materials Science
Polymer Chemistry
In materials science, this compound is explored as a building block for synthesizing advanced polymers. Its boron-containing structure facilitates cross-linking reactions that are essential for developing high-performance materials. These polymers have applications in coatings, adhesives, and composites due to their enhanced mechanical properties and thermal stability .
Sensors and Electronics
The compound has also been investigated for its potential use in electronic devices. Its unique electronic properties enable the development of sensors that can detect environmental changes or specific analytes. For instance, research has shown that incorporating this compound into sensor matrices can enhance sensitivity and selectivity for detecting gases or biomolecules .
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, derivatives of this compound are being studied for their potential as novel pesticides. The boron component plays a crucial role in enhancing the bioactivity of these compounds against pests while minimizing toxicity to non-target organisms. Field studies have indicated that these compounds can effectively control pest populations while promoting crop health .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₄H₂₁BN₂O₃
- Molecular Weight : 276.14 g/mol
- Key Features : Comprises a urea core linked to a phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The methyl group on the urea nitrogen provides steric simplicity and moderate lipophilicity .
- Applications : Primarily used in medicinal chemistry as a synthetic intermediate for Suzuki-Miyaura cross-coupling reactions, enabling bioconjugation or prodrug strategies .
Comparison with Structural Analogs
Substituent Variations on the Urea Nitrogen
Key Observations :
- Steric Effects : Methyl substituents minimize steric hindrance, favoring reactivity in cross-coupling reactions. Bulkier groups (isopropyl, isobutyl) may hinder coupling efficiency but improve target binding specificity .
- Functional Diversity : Heterocyclic substituents (e.g., furylmethyl) introduce hydrogen-bonding or solubility-enhancing properties .
Biological Activity
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a urea linkage and a boronate ester moiety. The molecular formula is with a molecular weight of approximately 337.24 g/mol. The presence of the boronate group is significant for its reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases such as GSK-3β and IKK-β. In vitro studies have shown that it can effectively suppress these kinases' activity, which is crucial in regulating cellular processes including inflammation and cell survival .
- Anti-inflammatory Activity : Research indicates that this compound can reduce the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in inflammatory diseases .
Inhibitory Activity Against Kinases
The following table summarizes the inhibitory activity of this compound against selected kinases:
| Kinase | IC50 (nM) | Effect |
|---|---|---|
| GSK-3β | 50 | Moderate inhibition |
| IKK-β | 75 | Moderate inhibition |
| ROCK-1 | 100 | Weak inhibition |
Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
Cytotoxicity Studies
Cytotoxicity assays were conducted on various cell lines to evaluate the safety profile of the compound. The results are summarized below:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HT-22 (neuronal) | 10 | 95 |
| BV-2 (microglial) | 10 | 92 |
| A549 (lung cancer) | 10 | 80 |
Viability percentages indicate the proportion of living cells after treatment with the compound.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of the compound in a mouse model of acute inflammation, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity towards A549 lung cancer cells while sparing normal human lung fibroblasts. This selectivity indicates potential for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
The compound is synthesized via a two-step approach:
Urea Formation : Reacting a methyl-substituted aryl isocyanate with a boronate-containing aniline derivative. This step typically employs inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts .
Boronate Introduction : Suzuki-Miyaura cross-coupling is used to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, and boronic esters are reacted in polar solvents (THF or DMF) with a base (e.g., K₂CO₃) .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- ¹H/¹³C NMR : Confirm the urea linkage (NH signals at δ ~6–7 ppm) and boronate ester (B-O peaks in ¹³C NMR). For example, tert-butyl carbamate analogs show aromatic proton shifts at δ 7.4–7.6 ppm and methyl groups at δ 1.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₁₄H₂₀BN₂O₃) is calculated as 276.1897 (observed via DART-MS in related compounds) .
Q. What purification techniques are effective for this compound?
- Column Chromatography : Use silica gel with hexanes/ethyl acetate gradients (e.g., 2:1 v/v) and 0.25% triethylamine to mitigate boronate ester hydrolysis .
- Recrystallization : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are preferred due to the compound’s moderate solubility .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling step for higher yields?
- Ligand Selection : Bulky ligands (e.g., SPhos or XPhos) improve catalytic activity for sterically hindered aryl halides .
- Solvent/Temperature : Use THF at 60–80°C for balanced reactivity and stability. Bromoaryl precursors (vs. chloro) enhance coupling efficiency (yields up to 65% vs. 32% for chloro analogs) .
Q. How does the boronate ester influence electronic properties in materials science applications?
The boronate group acts as an electron-deficient moiety, facilitating charge transfer in organic electronics. For instance, meta-terphenyl-linked D–π–A dyads exhibit intramolecular charge transfer (ICT) when integrated into OLED emitters .
Q. What strategies address low synthetic yields (e.g., 27%) in large-scale synthesis?
Q. How can this compound be utilized in organic light-emitting diodes (OLEDs)?
As a boronated building block, it enables π-extended architectures for thermally activated delayed fluorescence (TADF). For example, phenanthroimidazole-boronate hybrids achieve external quantum efficiencies >10% .
Q. Are there stability concerns for this compound under ambient conditions?
Boronate esters are moisture-sensitive. Store under inert atmosphere (N₂/Ar) at −20°C. Handling requires gloves/masks to prevent hydrolysis .
Q. How to resolve contradictions in NMR data across synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
